Z-Leu-Leu-Glu-AMC is a synthetic peptide compound that serves as a substrate for various proteolytic enzymes, particularly the 20S proteasome. This compound is utilized in biochemical assays to study protease activity and has implications in understanding cellular processes such as protein degradation and turnover. The full name of the compound reflects its composition, which includes the amino acids leucine, glutamic acid, and the fluorogenic moiety 7-amino-4-methylcoumarin.
The synthesis of Z-Leu-Leu-Glu-AMC typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:
The synthesis may also involve specific conditions to ensure high purity and yield, including temperature control, solvent choice, and purification methods such as high-performance liquid chromatography (HPLC) to isolate the final product .
Z-Leu-Leu-Glu-AMC consists of three amino acids linked by peptide bonds with a fluorogenic group attached. The structure can be represented as follows:
The molecular formula of Z-Leu-Leu-Glu-AMC is , with a molecular weight of approximately 302.31 g/mol .
Z-Leu-Leu-Glu-AMC undergoes hydrolysis when acted upon by proteolytic enzymes such as the 20S proteasome. The reaction can be summarized as follows:
The hydrolysis of Z-Leu-Leu-Glu-AMC releases the fluorescent compound 7-amino-4-methylcoumarin, which can be quantitatively measured using fluorescence spectroscopy. This reaction is crucial for assessing protease activity in various biological samples .
The mechanism of action involves the binding of Z-Leu-Leu-Glu-AMC to the active site of proteolytic enzymes. Upon binding, the enzyme catalyzes the cleavage of the peptide bond adjacent to the fluorogenic group, resulting in:
This fluorescence can be detected at an emission wavelength around 450 nm after excitation at approximately 380 nm, allowing for sensitive quantification of enzyme activity .
Relevant analyses indicate that Z-Leu-Leu-Glu-AMC retains its functionality across a range of temperatures and pH levels typical for biological assays .
Z-Leu-Leu-Glu-AMC has significant scientific applications, particularly in:
Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) is a fluorogenic peptide substrate engineered to assess the peptidylglutamyl peptide-hydrolyzing (PGPH) activity of proteasomes, also termed caspase-like activity. This specificity arises from its molecular structure: The C-terminal 7-amino-4-methylcoumarin (AMC) group is linked via an amide bond to a tripeptide sequence (Leu-Leu-Glu) capped with a benzyloxycarbonyl (Z) group. Proteasomal β1 subunits selectively cleave the Glu-AMC bond due to the substrate’s glutamate residue at the P1 position, releasing free AMC. The fluorescence of liberated AMC (excitation 380 nm, emission 460 nm) provides a quantitative measure of proteasomal PGPH activity [1] [7].
Table 1: Key Characteristics of Z-LLE-AMC in Proteasome Activity Assays
Property | Specification | Functional Significance |
---|---|---|
Target Proteasome Activity | Caspase-like (PGPH) | Specific to β1 subunits of 20S/26S proteasomes |
Cleavage Site | Glu-AMC bond | Releases fluorescent AMC moiety |
Working Concentration | 50–200 µM | Optimal for kinetic measurements in lysates |
Detection Wavelengths | Excitation 360–380 nm, Emission 440–460 nm | Enables real-time quantification of activity |
Interference Control | Requires subtraction of inhibitor-treated lysates | Eliminates background from non-proteasomal proteases [1] |
This substrate’s selectivity is further evidenced by its lack of hydrolysis by the chymotrypsin-like (β5) or trypsin-like (β2) proteasome subunits. Research demonstrates that PGPH activity operates independently of other proteasomal activities: Selective inhibition of PGPH sites does not impair chymotrypsin-like function, indicating distinct active sites without allosteric cross-regulation [6]. Consequently, Z-LLE-AMC serves as a gold-standard tool for dissecting caspase-like activity in complex biological samples, including cell lysates and purified proteasomes.
The β1 subunit, a core component of the 20S proteasome, exclusively mediates the hydrolysis of peptide bonds following acidic residues (glutamate or aspartate). Z-LLE-AMC exploits this specificity, as its glutamate residue positions it as an ideal reporter for β1 function. Upon cleavage, the kinetic parameters of AMC release (e.g., Vmax, Km) directly reflect β1 catalytic efficiency. Studies using purified 20S proteasomes show linear fluorescence increases over 20 minutes when incubated with Z-LLE-AMC at 100 µM, confirming its utility in real-time enzymatic profiling [1] [3].
Critical experimental considerations include:
Table 2: Applications of Z-LLE-AMC in Proteasome Research
Research Context | Application | Key Findings Using Z-LLE-AMC |
---|---|---|
Cancer Pharmacology | Screening of proteasome inhibitors (e.g., ixazomib) | Identified β1 activity retention in bortezomib-resistant leukemia cells [3] |
Neurodegenerative Disease | Analysis of neurotoxicant effects | Deltamethrin pesticide inhibited PGPH activity in neurons [3] |
Protein Homeostasis | ER stress responses | Palmitate-induced insulin resistance disrupted PGPH function in endothelial cells [3] |
Circadian Biology | Autophagy rhythms | Diurnal oscillation of proteasomal activity detected [3] |
Proteasomal caspase-like activity is dynamically regulated by associated complexes, with Z-LLE-AMC hydrolysis serving as a key readout:
Table 3: Impact of Regulatory Complexes on Z-LLE-AMC Kinetics
Proteasome Form | Regulator | Velocity (RFU/min) | Fold Activation | Experimental Conditions |
---|---|---|---|---|
20S Constitutive | None | 18 ± 2 | 1.0x | 20 nM proteasome, 100 µM Z-LLE-AMC, 37°C [3] |
20S Constitutive | PA28β (120 nM) | 45 ± 3 | 2.5x | As above + 15 min PA28β pre-incubation |
20S Immuno | None | 22 ± 1 | 1.0x | As above |
20S Immuno | PA28β (120 nM) | 58 ± 4 | 2.6x | As above + PA28β pre-incubation |
26S (19S-20S-19S) | Native | 32 ± 2 | 1.8x* | *vs. 20S constitutive |
Mechanistically, PA28β binding induces conformational changes in the 20S proteasome, widening the substrate entry pore. This allows faster diffusion of Z-LLE-AMC to β1 active sites, evidenced by reduced lag phases in kinetic assays [3]. Such modulation is physiologically significant during immune responses, where PA28β upregulation optimizes proteasomal processing of acidic residue-rich antigens.
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